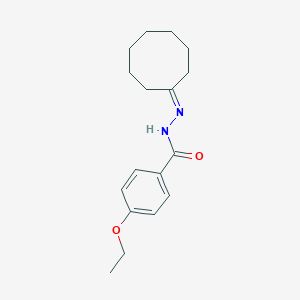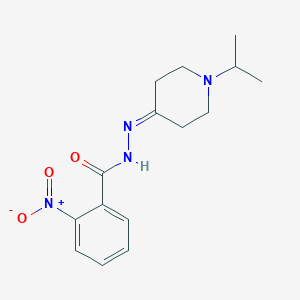![molecular formula C25H21N3O3 B449447 6-(3-Nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 330557-62-5](/img/structure/B449447.png)
6-(3-Nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(3-Nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one” is a benzodiazepine derivative. Benzodiazepines are a class of drugs that are widely used in the medical field due to their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . They are characterized by the fusion of a benzene ring and a diazepine ring . The specific compound you mentioned seems to be a novel structure and there is limited information available about it.
Mécanisme D'action
Target of Action
The compound “6-(3-Nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one” belongs to the benzodiazepine class . Benzodiazepines are known to mediate their central nervous system (CNS) depressant activity through the neurotransmitter gamma-amino butyric acid (GABA), the major inhibitory neurotransmitter in the brain . They bind to GABA A receptors and potentiate the inhibitory action of GABA .
Mode of Action
Benzodiazepines, including our compound of interest, enhance the effect of the neurotransmitter GABA at the GABA A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . This is achieved by increasing the frequency of the chloride channel opening within the GABA A receptor .
Biochemical Pathways
The biochemical pathways affected by benzodiazepines involve the modulation of the GABAergic neurotransmission system. By enhancing the inhibitory effect of GABA, benzodiazepines increase the influx of chloride ions into the neuron, which leads to hyperpolarization of the cell membrane, inhibition of the action potential, and reduction of neuronal excitability .
Pharmacokinetics
The pharmacokinetics of benzodiazepines can vary significantly among different compounds. They generally exhibit good oral bioavailability, undergo hepatic metabolism, and are excreted in the urine . The metabolism of benzodiazepines decreases with age, thus the elderly that takes these drugs, are characterized by shifted metabolism through oxidation rather than conjugation .
Result of Action
The result of the action of benzodiazepines is a decrease in anxiety, sedation, muscle relaxation, and anticonvulsant effects. These effects are due to the enhancement of the inhibitory actions of GABA in the CNS .
Action Environment
The action of benzodiazepines can be influenced by various environmental factors. For instance, the presence of other CNS depressants (such as alcohol) can potentiate the effects of benzodiazepines. Additionally, individual factors such as age, liver function, and genetic factors can influence the metabolism and hence the action of benzodiazepines .
Orientations Futures
The future directions for research on “6-(3-Nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one” could involve further exploration of its synthesis, properties, and potential applications. The reduction of nitrophenols by nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity and the properties of active nanomaterials . This could potentially be applied to the study of “this compound”.
Analyse Biochimique
Biochemical Properties
6-(3-Nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system . This interaction leads to the modulation of neurotransmitter release and neuronal excitability, contributing to its anxiolytic and anticonvulsant effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and release, as well as those regulating cell survival and apoptosis . Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the GABA_A receptor, enhancing the receptor’s affinity for GABA and increasing the frequency of chloride channel opening . This results in hyperpolarization of the neuronal membrane and inhibition of neuronal firing. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and anticonvulsant effects, while higher doses may lead to sedation and muscle relaxation . At very high doses, toxic or adverse effects such as respiratory depression and impaired motor coordination have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its pharmacological effects . Additionally, it may interact with transporters involved in cellular uptake and efflux, influencing its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . This localization is essential for its interaction with biomolecules and its subsequent effects on cellular processes.
Propriétés
IUPAC Name |
6-(3-nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23-15-18(16-7-2-1-3-8-16)14-22-24(23)25(17-9-6-10-19(13-17)28(30)31)27-21-12-5-4-11-20(21)26-22/h1-13,18,25-27H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJXKUBLINQPCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[N-({4-nitrophenyl}acetyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B449364.png)


![N'-[(5-methyl-2-furyl)methylene]-2-(2-toluidino)propanohydrazide](/img/structure/B449369.png)
![N-(2,5-dichlorophenyl)-4-[2-(1-methyl-3-phenylpropylidene)hydrazino]-4-oxobutanamide](/img/structure/B449370.png)
![4-{2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl benzenesulfonate](/img/structure/B449374.png)
![Methyl 4-(4-fluorophenyl)-2-[(2,2,3,3,4,4,5,5-octafluoro-6-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-6-oxohexanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449375.png)

![N-{4-[(1Z)-1-{2-[amino(oxo)acetyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B449378.png)
![1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B449379.png)
![ethyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B449380.png)
![N-(3-bromophenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B449383.png)

![ethyl (4-{(Z)-[2-(3,4-dichlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B449388.png)
